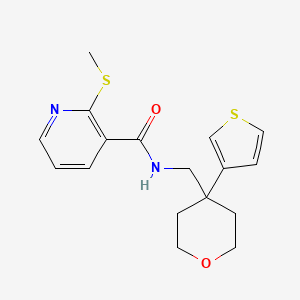

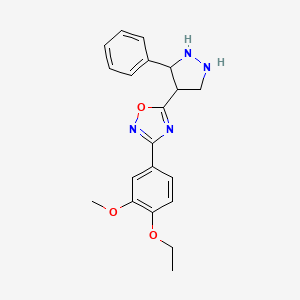

5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

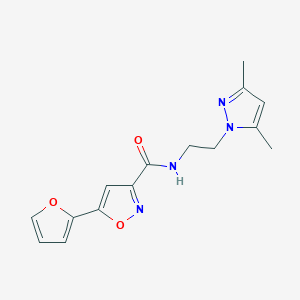

Furylcarbonyl compounds are a class of organic compounds that contain a furan ring and a carbonyl group . They are often used as building blocks in the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of furylcarbonyl compounds generally consists of a furan ring attached to a carbonyl group . The specific structure of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would likely include these features, along with additional groups or rings .Chemical Reactions Analysis

Furylcarbonyl compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions . The specific reactions that “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For furylcarbonyl compounds, these properties can include melting point, boiling point, solubility, and reactivity . The specific properties of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure.Scientific Research Applications

Synthesis and Characterization

Benzodiazepine derivatives, including compounds similar to 5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, are synthesized and characterized for their potential in various biological applications. These derivatives are studied for their structure and molecular interactions using techniques such as NMR, IR, and X-ray diffraction. Their molecular interactions, quantified through Hirshfeld surface analysis, highlight the significance of hydrogen and π···π interactions in stabilizing the crystal structure and forming one-dimensional chain stacking. These studies provide insights into the electronic properties and molecular surface properties, essential for understanding their interaction with other molecules and potential applications in cancer research and other areas (Naveen et al., 2019).

Neuroprotective Agents

Research into 2,3-benzodiazepines, which share structural features with the specified compound, has identified them as specific noncompetitive antagonists of AMPA receptors. These properties confer anticonvulsant and neuroprotective characteristics, making them potential therapeutic agents for neurological disorders. The synthesis and pharmacological characterization of these compounds further the understanding of structure-activity relationships essential for developing new treatments for conditions such as epilepsy and other neurodegenerative diseases (Micale et al., 2008).

Anticonvulsant Activity

The development of benzodiazepine derivatives has led to the discovery of compounds with marked anticonvulsant properties. These derivatives act as noncompetitive AMPA receptor antagonists, indicating their potential in treating epilepsy and preventing seizures. The synthesis and evaluation of these compounds, including their pharmacological properties, are crucial steps toward understanding their efficacy and safety profile in anticonvulsant therapy (Chimirri et al., 1998).

Corrosion Inhibition

In addition to pharmacological applications, benzodiazepine derivatives have been investigated for their corrosion inhibition efficiency on carbon steel in acidic solutions. Studies demonstrate that these compounds act as mixed-type inhibitors, suggesting their potential in industrial applications to prevent corrosion. The interaction of these compounds with metal surfaces, characterized through various electrochemical techniques, reveals insights into their adsorptive behavior and mechanism of action, offering a pathway to developing more effective corrosion inhibitors (Sebhaoui et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some furylcarbonyl compounds can cause skin irritation and serious eye irritation, and may be harmful if swallowed or in contact with skin . The specific safety and hazards of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure and properties.

Future Directions

The future directions in the field of furylcarbonyl compounds could involve the development of new synthesis methods, the exploration of new reactions, and the investigation of new applications . The specific future directions for “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure and properties, as well as the needs and interests of researchers in the field.

properties

IUPAC Name |

5-(furan-2-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-13-7-8-16(14(18)12-6-3-9-19-12)11-5-2-1-4-10(11)15-13/h1-6,9H,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHIBBRYBKHCEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)

![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)

![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)

![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)

![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)